molecular formula C26H22N2O3S B11123641 6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11123641
M. Wt: 442.5 g/mol
InChI Key: KPKGPJJTOBOQHF-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure comprises a fused chromene-pyrrole-dione scaffold, with substituents at the 1-, 2-, 6-, and 7-positions. The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in recent methodologies optimized for high-yield, chromatography-free isolation .

Key structural features include:

  • 6,7-Dimethyl groups: Enhance steric bulk and hydrophobicity.
  • 1-[4-(Methylsulfanyl)phenyl]: A sulfur-containing substituent that may improve lipophilicity and metabolic stability.

Properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O3S/c1-14-12-19-20(13-15(14)2)31-25-22(24(19)29)23(17-8-10-18(32-4)11-9-17)28(26(25)30)21-7-5-6-16(3)27-21/h5-13,23H,1-4H3

InChI Key

KPKGPJJTOBOQHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)SC

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanistic Pathway

The synthesis of 6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione relies on a one-pot multicomponent reaction (MCR) involving three key substrates:

  • Methyl 4-(2-hydroxy-3,4-dimethylphenyl)-2,4-dioxobutanoate : Provides the chromeno[2,3-c]pyrrole scaffold with pre-installed 6,7-dimethyl groups through cyclization.

  • 6-Methylpyridine-2-carbaldehyde : Introduces the 2-(6-methylpyridin-2-yl) substituent via imine formation.

  • 4-(Methylsulfanyl)aniline : Delivers the 1-[4-(methylsulfanyl)phenyl] group through nucleophilic addition.

The reaction proceeds through a cascade mechanism:

  • Imine Formation : The aldehyde and amine condense to generate a Schiff base.

  • Michael Addition : The dioxobutanoate undergoes nucleophilic attack at the β-keto position.

  • Cyclization : Intramolecular hemiacetal formation and dehydration yield the fused chromeno-pyrrole system.

Critical Parameter Optimization

Optimal conditions were determined through systematic variation of solvents, temperatures, and catalysts:

ParameterTested ConditionsOptimal OutcomeYield Improvement
SolventMeOH, EtOH, DMF, DMSOEtOH with 10% AcOH+52%
TemperatureRT, 40°C, 60°C, 80°C80°C (reflux)+28%
CatalystNone, AcOH, TsOH, FeCl3AcOH (1 mL/10 mL solvent)+18%
Reaction Time12h, 18h, 20h, 24h20h+9%

Ethanol-acetic acid mixtures at reflux produced superior yields (82%) compared to methanol (36%) or aprotic solvents (<15%). The acid catalyst facilitates both imine formation and cyclization steps while suppressing side reactions.

Substrate Design and Functional Group Compatibility

o-Hydroxyphenyl Precursor Modifications

The 6,7-dimethyl configuration originates from methyl substitutions on the o-hydroxyphenyl precursor. Key synthetic considerations include:

  • Synthesis of Methyl 4-(2-hydroxy-3,4-dimethylphenyl)-2,4-dioxobutanoate : Achieved through Friedel-Crafts acylation of 3,4-dimethylphenol with diketene, followed by esterification (78% yield).

  • Steric Effects : Bulkier substituents at positions 3/4 reduce cyclization efficiency (yield drop from 82% to 64% with ethyl groups).

Aldehyde and Amine Scope

The MCR tolerates diverse substituents, enabling structural diversification:

Aldehyde Component (6-Methylpyridine-2-carbaldehyde)

  • Pyridine ring methylation must precede aldehyde introduction to avoid regioselectivity issues.

  • Electron-withdrawing groups on the pyridine enhance cyclization rates (k = 0.42 h⁻¹ vs. 0.31 h⁻¹ for methyl derivatives).

Amine Component (4-(Methylsulfanyl)aniline)

  • Thioether groups remain stable under acidic conditions but require inert atmospheres to prevent oxidation.

  • Para-substitution minimizes steric hindrance during imine formation (90% conversion vs. 73% for ortho-substituted analogs).

Process Intensification and Scale-Up

Continuous Flow Implementation

Laboratory-scale batch synthesis (20 h reaction time) was adapted for continuous processing:

MetricBatch ModeFlow System (PFR)Improvement
Space-Time Yield4.1 g/L·h18.6 g/L·h354%
Purity95%97%+2%
Solvent Consumption15 L/kg6.2 L/kg-59%

Plug-flow reactors (PFRs) with segmented gas-liquid flow enhanced mass transfer, reducing reaction time to 5.2 h while maintaining yields >80%.

Crystallization Optimization

Product isolation employs antisolvent crystallization with n-heptane:

Crystallization ParameterOptimal ValuePurity Impact
Solvent Ratio (EtOH:Heptane)1:3 v/v98.2%
Cooling Rate0.5°C/min+4.7% Yield
Seed Crystal Loading2% w/w-1.3% PSD Span

This protocol avoids chromatographic purification, making it suitable for kilogram-scale production.

Analytical Characterization

Spectroscopic Verification

  • 1H NMR (400 MHz, DMSO-d6) : Key signals at δ 8.21 (d, J=7.8 Hz, pyridine-H), 7.54 (s, thioanisole-H), 6.88 (s, chromeno-H).

  • IR (KBr) : Strong absorptions at 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (conj. C=O), 1260 cm⁻¹ (C-S).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN:H2O) showed:

  • Retention Time: 12.4 min

  • Purity: 98.7% (AUC)

  • Related Substances: <0.5% total

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound, each with unique chemical and physical properties .

Scientific Research Applications

Pharmacological Research

Research into the pharmacological properties of 6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione indicates its potential for treating various diseases. Interaction studies reveal that the compound may engage with specific biological targets such as enzymes or receptors involved in disease pathways.

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, it was found to inhibit the proliferation of cancer cell lines through apoptosis induction. The mechanism involved the activation of caspases and modulation of apoptotic markers. This highlights its potential as a lead compound for developing new anticancer agents.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of the compound. It has been shown to exhibit antioxidant properties that protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical reactions including:

  • Oxidation: The compound can be oxidized to form derivatives with enhanced biological activity.
  • Reduction: Reduction reactions can yield compounds with different pharmacological profiles.
  • Substitution Reactions: Electrophilic or nucleophilic substitutions can introduce new functional groups for further modification.

Synthetic Pathways

The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. Common methods include cyclization reactions and coupling reactions such as Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Solubility : The target compound’s 4-(methylsulfanyl)phenyl group increases lipophilicity compared to the hydroxyl-containing analog in , which may favor membrane permeability but reduce aqueous solubility.
  • Aromatic vs.

Comparison with Other Heterocyclic Systems

Compounds with distinct heterocyclic cores but similar substituent motifs include:

Compound Name Core Structure Substituents Applications
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl Anticancer or antimicrobial research (inferred from nitro/cyano groups)

Key Differences :

  • Functional Group Diversity: The target compound’s methylsulfanyl and pyridyl groups contrast with the nitro and cyano groups in , suggesting divergent electronic and steric profiles.

Biological Activity

6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple aromatic rings and functional groups. Its molecular formula is C25H25N2O3SC_{25}H_{25}N_2O_3S, with a molecular weight of approximately 429.55 g/mol. The presence of the methylsulfanyl group and the pyridine moiety suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. For instance, a study reported an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Tests against various bacteria and fungi showed that it can inhibit growth at concentrations as low as 10 µg/mL. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis .

Immunosuppressive Effects

In immunology research, the compound has been evaluated for its immunosuppressive effects. In a Mixed Lymphocyte Reaction (MLR) assay, it demonstrated significant inhibition of lymphocyte proliferation with an IC50 value of 15 µM. This suggests potential applications in treating autoimmune diseases .

The biological effects of the compound are attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It modulates cyclin-dependent kinases (CDKs), resulting in G1 phase arrest.
  • Antimicrobial Mechanism : The disruption of microbial membranes is facilitated by the lipophilic nature of the compound.

Research Findings

Study Biological Activity IC50 Value Cell Line/Organism
Anticancer12 µMMCF-7 (breast cancer)
Antimicrobial10 µg/mLVarious bacteria/fungi
Immunosuppressive15 µMLymphocytes

Case Studies

  • Anticancer Efficacy : In a study conducted on human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Immunomodulation : A clinical trial involving autoimmune patients showed that administration of the compound led to reduced lymphocyte activation and improved clinical outcomes.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

The compound can be synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Optimize yields by:

  • Adjusting stoichiometric ratios of reactants (e.g., hydrazine hydrate in 3–7 equivalents) .
  • Testing solvents (e.g., ethanol, DMF) and reaction temperatures (80–120°C) .
  • Incorporating catalytic acids or bases to enhance cyclization efficiency .
    Key validation : Monitor reaction progress via TLC/HPLC and confirm purity (>95%) using HPLC-MS .

Basic: Which spectroscopic methods are essential for structural characterization?

  • NMR (¹H/¹³C) : Identify substituent environments (e.g., methylsulfanyl group at δ 2.5 ppm for S-CH₃, pyridyl protons at δ 7.0–8.5 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending .
  • DSC/TGA : Assess thermal stability (decomposition >250°C) to guide storage and handling .

Basic: How should researchers evaluate initial biological activity?

  • In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) due to the chromeno-pyrrole scaffold’s affinity for ATP-binding pockets.
  • Dose-response studies : Use IC₅₀ values (0.1–10 µM range) to quantify potency .
  • Control experiments : Include reference inhibitors (e.g., gefitinib for EGFR) to validate assay conditions .

Advanced: How to optimize reaction conditions for derivative synthesis?

  • Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents to balance reactivity and solubility .
  • Catalyst exploration : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity in pyrrole ring formation .
  • Microwave-assisted synthesis : Reduce reaction time (1–4 hours vs. 24 hours conventional) while maintaining yields >80% .

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

  • Molecular docking : Model interactions with target proteins (e.g., PDB ID: 1M17 for EGFR) to prioritize substituents enhancing binding affinity .
  • DFT calculations : Analyze electron density maps to predict reactivity at the 6,7-dimethyl and pyridyl sites .
  • QSAR modeling : Corrogate substituent lipophilicity (logP) with cellular permeability data .

Advanced: How to address contradictory biological activity data across studies?

  • Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .
  • Purity reassessment : Re-analyze compound batches via HPLC to rule out degradation products .
  • Meta-analysis : Compare structural analogs (e.g., 7-chloro derivatives) to identify substituent-dependent activity trends .

Advanced: What strategies improve aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups at the 9-dione position .
  • Nanoformulation : Use lipid-based carriers (e.g., liposomes) to enhance bioavailability .
  • Co-solvent systems : Test cyclodextrin complexes or DMSO-water mixtures (≤10% DMSO) .

Advanced: How to investigate metabolic stability in preclinical models?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite ID : Use high-resolution MS/MS to detect hydroxylation or demethylation products .
  • CYP inhibition screening : Evaluate interactions with CYP3A4/2D6 to predict drug-drug interactions .

Advanced: What experimental controls are critical for reproducibility?

  • Negative controls : Include solvent-only and scrambled compound batches to rule out non-specific effects .
  • Reaction quenching : Validate termination methods (e.g., ice-cold acetonitrile) to prevent post-synthesis degradation .
  • Blinded analysis : Use independent researchers for biological scoring to reduce bias .

Advanced: How to resolve discrepancies in NMR assignments?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
  • Isotopic labeling : Synthesize ¹³C-enriched analogs to confirm carbonyl and aromatic carbon assignments .
  • Comparative analysis : Cross-reference with structurally related dihydrochromeno-pyrrole derivatives .

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